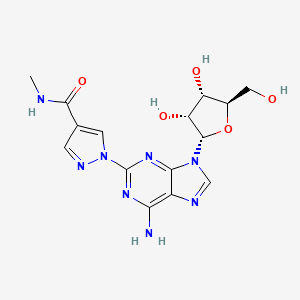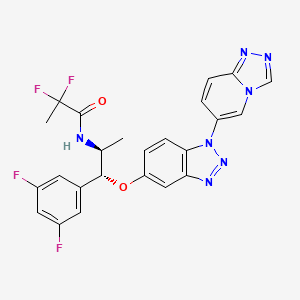
(+/-)-2-Aminohexane-1,1,1,2,3,3-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 is a deuterated analog of 2-aminohexane, where six hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 typically involves the deuteration of 2-aminohexane. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas used in the process is often recycled to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies due to its deuterium content.
Biology: The compound is used in metabolic studies to understand the role of deuterium in biological systems.
Medicine: It is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: The compound is used in the development of new materials and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound can alter the rate of enzymatic reactions, providing insights into the kinetic isotope effect. This can help identify the pathways and molecular targets involved in its biological activity.
Comparación Con Compuestos Similares
(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 is unique due to its deuterium content, which distinguishes it from other similar compounds like 2-aminohexane and other deuterated amines. The presence of deuterium atoms provides increased stability and different reaction kinetics, making it valuable in various research applications.
List of Similar Compounds
- 2-Aminohexane
- Deuterated amines
- Other deuterated analogs of aliphatic amines
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C6H15N |
|---|---|
Peso molecular |
107.23 g/mol |
Nombre IUPAC |
1,1,1,2,3,3-hexadeuteriohexan-2-amine |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/i2D3,5D2,6D |
Clave InChI |
WGBBUURBHXLGFM-LOSVJEASSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC)N |
SMILES canónico |
CCCCC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12398995.png)







![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)


![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)

